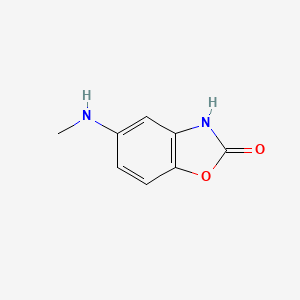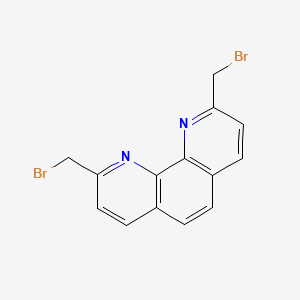
2,9-Bis(bromomethyl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis(bromomethyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system fused with a pyridine ring. This specific compound is characterized by the presence of two bromomethyl groups attached to the 2 and 9 positions of the phenanthroline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(bromomethyl)-1,10-phenanthroline typically involves the bromination of 2,9-dimethyl-1,10-phenanthroline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(bromomethyl)-1,10-phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted phenanthrolines depending on the nucleophile used.
Oxidation Reactions: Products include phenanthroline aldehydes or carboxylic acids.
Reduction Reactions: Products include 2,9-dimethyl-1,10-phenanthroline.
Scientific Research Applications
2,9-Bis(bromomethyl)-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in the study of DNA intercalation and as a probe for nucleic acid structures.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to bind to DNA.
Industry: Utilized in the synthesis of advanced materials and as a building block for various organic compounds.
Mechanism of Action
The mechanism of action of 2,9-Bis(bromomethyl)-1,10-phenanthroline involves its ability to form coordination complexes with metal ions. The phenanthroline ring system provides a planar structure that can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. The bromomethyl groups can also participate in covalent bonding with nucleophiles, further enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Lacks the bromomethyl groups, making it less reactive in substitution reactions.
1,10-Phenanthroline: A simpler structure without any substituents, commonly used as a ligand in coordination chemistry.
2,9-Dibromo-1,10-phenanthroline: Contains bromine atoms directly attached to the phenanthroline ring, differing in reactivity and applications.
Uniqueness
2,9-Bis(bromomethyl)-1,10-phenanthroline is unique due to the presence of bromomethyl groups, which enhance its reactivity in substitution reactions and its ability to form covalent bonds with nucleophiles. This makes it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
78831-37-5 |
|---|---|
Molecular Formula |
C14H10Br2N2 |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
2,9-bis(bromomethyl)-1,10-phenanthroline |
InChI |
InChI=1S/C14H10Br2N2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)18-14(10)13(9)17-11/h1-6H,7-8H2 |
InChI Key |
DGDBWGQSYCEWHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CBr)N=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
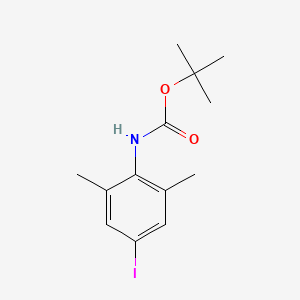
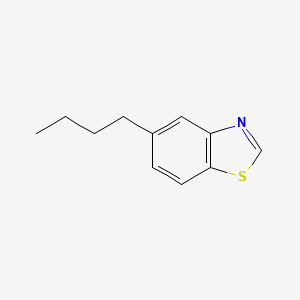
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)
![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)

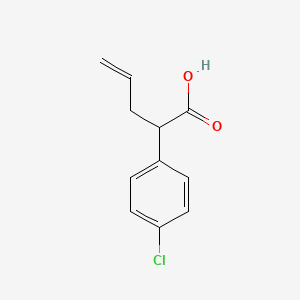
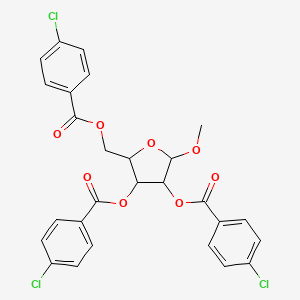

![6-[5-Carboxy-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285448.png)
